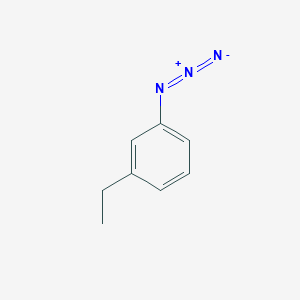

1-Azido-3-ethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azido-3-ethylbenzene is a chemical compound that belongs to the family of azides . Azides are organic compounds that contain the -N3 functional group, which is composed of three nitrogen atoms bonded together.

Synthesis Analysis

1-Azido-3-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. The reaction yields the desired compound and sodium bromide as a byproduct.Molecular Structure Analysis

The molecular formula of 1-Azido-3-ethylbenzene is C8H9N3 . It has a molecular weight of 147.18 g/mol . The InChIKey of the compound is PLBWDBJYZNATMB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

- Organic Synthesis and Reagent Usage: It serves as a reagent in organic synthesis, participating in diverse chemical reactions. Researchers employ it to create other organic compounds, including heterocycles and polymers.

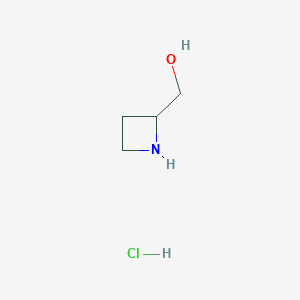

- Preparation : Starting from (1-tert-butyl-3-nitroazetidin-3-yl) methanol hydrochloride, researchers can synthesize the compound ADNAZ through a three-step process involving oxidative azidation, nitric acid salinization, and nitration .

- Example : When treated with phenyl azide, 1-(di-tert-butylphosphino)-3-methyl-1,2,3,4-tetrahydroquinazoline yields benzo[g][1,3,5,2]triazaphosphocine. This demonstrates the compound’s involvement in heterocycle synthesis .

- Analytical Methods Purity Determination: Researchers use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to assess the purity of 1-azido-3-ethylbenzene. High-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy are also applicable.

Explosive Research

Heterocycle Formation

Mecanismo De Acción

Target of Action

Azides, in general, are known to interact with respiratory enzymes, disrupting cellular pathways.

Mode of Action

Azides, including 1-Azido-3-ethylbenzene, are known to undergo efficient cis-trans isomerization in the presence of appropriate radiation . This property makes them excellent candidates to function as molecular switches . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Biochemical Pathways

Azides are known to disrupt cellular pathways by inhibiting respiratory enzymes. This inhibition can lead to cellular damage and death.

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Azido-3-ethylbenzene. For instance, azides are highly shock sensitive and need to be handled with utmost caution . Furthermore, the compound is highly flammable and may react violently with oxidizing agents, acids, and metals.

Propiedades

IUPAC Name |

1-azido-3-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWDBJYZNATMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2374510.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2374511.png)

![1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2374512.png)

![3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine](/img/structure/B2374521.png)

![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2374528.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)